3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one
Description
3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a phenyl group at position 5 and a sulfanyl (-S-) group at position 4, which connects to a γ-lactone (oxolan-2-one) ring.
Properties
Molecular Formula |
C16H12N2O2S2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyloxolan-2-one |
InChI |
InChI=1S/C16H12N2O2S2/c19-16-12(6-7-20-16)22-15-13-11(10-4-2-1-3-5-10)8-21-14(13)17-9-18-15/h1-5,8-9,12H,6-7H2 |
InChI Key |
WXRCSFKXVMUNCF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1SC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one typically involves multi-step organic reactions. One common method includes the condensation of a thienopyrimidine derivative with a suitable oxolan-2-one precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Structural Analogues of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations
Core Modifications: The target compound and N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide share a phenyl-substituted thienopyrimidine core but differ in substituents at position 4 (sulfanyl-lactone vs. oxy-phenylacetamide).
Substituent Effects: Methyl and ethyl groups in 3-[(2,5,6-trimethyl-4-thieno[2,3-d]pyrimidinyl)thio]-2-oxolanone reduce molecular weight (326.4 vs. 356.4) and may improve lipophilicity, whereas the phenyl group in the target compound increases aromaticity and steric bulk.
Functional Group Diversity :
Comparison with Quinazoline Analogues
The quinazoline derivative 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (C₂₂H₂₀FN₃O₃S, MW 441.5) highlights differences in core heterocycles. Quinazolines generally exhibit distinct electronic properties due to their fused benzene-pyrimidine system, which may enhance π-π stacking interactions compared to thienopyrimidines.
Research Implications
- Physicochemical Properties : The lactone ring in the target compound may confer pH-dependent hydrolysis, a critical factor for drug formulation. In contrast, sulfanyl-acetamide derivatives offer greater stability.
Q & A
Basic: What are the optimal synthetic routes for 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps:
- Thiolation : Reacting thieno[2,3-d]pyrimidin-4-yl derivatives with mercapto-oxolanone precursors in polar aprotic solvents (e.g., DMF) under reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Critical Parameters : Temperature control (±2°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .
Basic: Which spectroscopic techniques are most reliable for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the oxolan-2-one ring (δ ~4.5–5.5 ppm for oxolane protons) and thienopyrimidine aromatic protons (δ ~7.2–8.6 ppm) .
- LC-MS : Confirm molecular ion ([M+H]⁺) with m/z matching theoretical mass (e.g., m/z ~362 for related analogs) .
- IR Spectroscopy : Validate carbonyl (C=O) stretches (~1750 cm⁻¹) and sulfanyl (C-S) bonds (~650 cm⁻¹) .
Advanced: How can computational modeling predict biological targets for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock4 to simulate binding to kinases (e.g., JAK, BCL-2). Parameters:
- Validation : Cross-docking with known inhibitors (e.g., tofacitinib analogs) to benchmark pose reproducibility .
Advanced: How should researchers resolve contradictions in reported enzymatic inhibition data?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration, pH 7.4).
- Structural Analysis : Use X-ray crystallography (SHELXL refinement) to verify binding modes and identify steric clashes or solvation effects .
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. allosteric mechanisms .
Advanced: What strategies optimize pharmacokinetic properties like bioavailability?
Methodological Answer:
- ADME Profiling :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance metabolic resistance .
Advanced: How does the sulfanyl group influence reactivity in derivatization reactions?
Methodological Answer:
- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form thioethers. Monitor by TLC .
- Oxidation : Treat with H₂O₂/acetic acid to generate sulfoxides/sulfones, altering electronic properties (verified by ¹H NMR upfield shifts) .
- Electronic Effects : Electron-deficient thienopyrimidine cores enhance sulfanyl nucleophilicity, accelerating SN2 reactions .
Advanced: What crystallographic methods are suitable for resolving its solid-state structure?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL for small-molecule refinement. Key metrics: R₁ < 0.05, wR₂ < 0.12, and Flack parameter to confirm absolute configuration .
- Disorder Modeling : Apply ISOR and DELU restraints to manage flexible oxolanone rings .
Advanced: How can selectivity for specific kinase isoforms (e.g., JAK1 vs. JAK2) be engineered?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce bulky substituents (e.g., 3,5-dimethylphenyl) to exploit hydrophobic pockets in JAK1’s ATP-binding site .
- Free Energy Calculations : Use MM/GBSA to rank binding affinities; ΔΔG ≥ 2 kcal/mol indicates isoform selectivity .
Advanced: What in vitro assays are recommended for preliminary toxicity screening?
Methodological Answer:
- hERG Inhibition : Patch-clamp electrophysiology (IC₅₀ > 10 μM desired) .
- Cytotoxicity : MTT assay on HEK293 cells (CC₅₀ > 50 μM indicates low toxicity) .
- Genotoxicity : Ames test with TA98 strain (≤ 2-fold revertant increase vs. control) .
Advanced: How do reaction solvents impact yield in large-scale synthesis?
Methodological Answer:
- Solvent Screening : Compare DMF (high polarity, 80% yield) vs. xylene (low polarity, 60% yield) in Suzuki-Miyaura coupling .
- Green Chemistry Alternatives : Test cyclopentyl methyl ether (CPME) for comparable efficiency with lower environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
